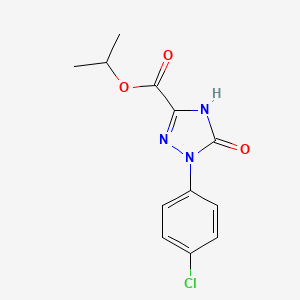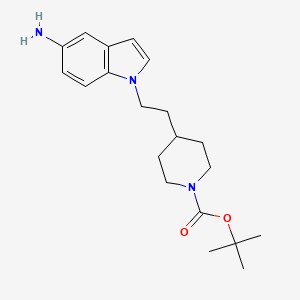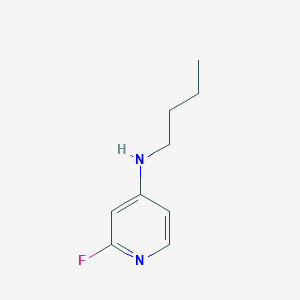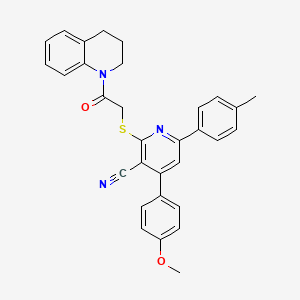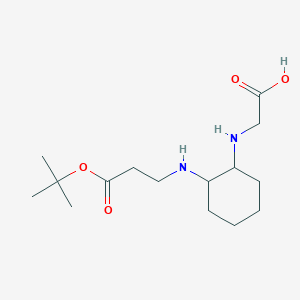
2-((2-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxy group, which is a common protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for deprotection and coupling reagents such as dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((2-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid
- 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[[2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)8-9-16-11-6-4-5-7-12(11)17-10-13(18)19/h11-12,16-17H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
ZDZOUNTYVFZYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCCC1NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)

![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

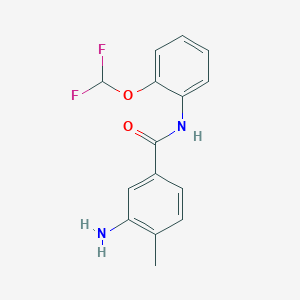
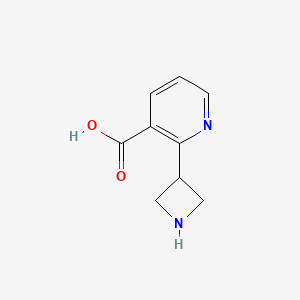
![4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B12996670.png)
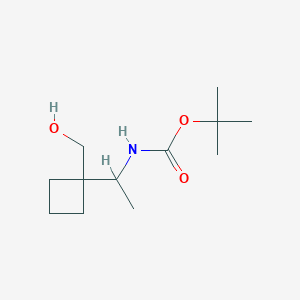
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
